Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester
CAS No.: 67341-45-1
Cat. No.: VC17977350
Molecular Formula: C16H24FN5O15P2
Molecular Weight: 607.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67341-45-1 |
---|---|
Molecular Formula | C16H24FN5O15P2 |
Molecular Weight | 607.3 g/mol |
IUPAC Name | [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
Standard InChI | InChI=1S/C16H24FN5O15P2/c17-6-10(26)8(24)4(1-23)35-15(6)36-39(31,32)37-38(29,30)33-2-5-9(25)11(27)14(34-5)22-3-19-7-12(22)20-16(18)21-13(7)28/h3-6,8-11,14-15,23-27H,1-2H2,(H,29,30)(H,31,32)(H3,18,20,21,28)/t4-,5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |
Standard InChI Key | XCTFCJLBVWFRGN-PUOYUIIASA-N |
Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)F)O)O)N=C(NC2=O)N |
Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)F)O)O)N=C(NC2=O)N |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
GDP-2FGlc (C₁₆H₂₄FN₅O₁₅P₂; molecular weight 607.3 g/mol) features a guanosine moiety linked to a 2-deoxy-2-fluoro-D-glucose unit through a diphosphate bridge. The fluorine substitution at C-2 introduces steric and electronic perturbations that alter substrate-enzyme interactions, rendering the compound resistant to enzymatic processing. The IUPAC name, [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate, reflects its stereochemical complexity.
Synthetic Pathways
Synthesis of GDP-2FGlc involves multi-step chemical and enzymatic processes:
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Fluorination of D-Glucose: Diethylaminosulfur trifluoride (DAST) mediates the replacement of the C-2 hydroxyl group with fluorine via an Sₙ2 mechanism, yielding 2-deoxy-2-fluoro-D-glucose.
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Phosphorylation: The fluorinated glucose is phosphorylated using activated phosphate donors (e.g., phosphoramidites) to form the diphosphate intermediate.
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Guanosine Conjugation: Enzymatic coupling with guanosine diphosphate (GDP) under catalytic conditions (e.g., AgF or SnCl₂) completes the synthesis.
Industrial production scales this process using continuous flow reactors to optimize yield and purity. Structural validation relies on ³¹P NMR and mass spectrometry to confirm regiochemistry and exclude hydrolytic byproducts.
Mechanism of Action
Glycosylation Inhibition
GDP-2FGlc disrupts N-linked glycosylation by competitively inhibiting mannosyltransferases, which typically process natural substrates like GDP-mannose or GDP-glucose. The fluorine atom at C-2 impedes enzyme-substrate binding, leading to metabolic trapping of dolichol phosphate (Dol-P) and arrest of lipid-linked oligosaccharide assembly. This mechanism mirrors the action of 2-deoxy-2-fluoro-D-mannose derivatives, though positional isomerism (C-2 vs. C-3 fluorination) significantly impacts enzyme specificity .
Metabolic Effects
In cancer cells, GDP-2FGlc exacerbates glycolytic inhibition when combined with agents like doxorubicin. By reducing intracellular ATP levels and disrupting redox balance, it promotes apoptosis under both normoxic and hypoxic conditions. Comparative studies show that GDP-2FGlc (apparent Kᵢ = 1.3 μM) exhibits moderate inhibition of mannosyltransferase activity, outperforming GDP-4dMan (Kᵢ = 3.1 μM) but less potent than GDP-6dMan (Kᵢ = 0.40 μM).
Biological Activity and Research Findings
Compound | Apparent Kᵢ (μM) | Notes |
---|---|---|
GDP-6dMan | 0.40 | Most effective inhibitor |
GDP-3dMan | 1.0 | Similar efficacy to GDP-2FGlc |
GDP-2FGlc | 1.3 | Significant activity |
GDP-4dMan | 3.1 | Moderate inhibition |
GDP-2FMan | 15 | Least effective |
In Vivo Applications
In MDA-MB-231 xenograft models, GDP-2FGlc reduces tumor glucose uptake by 40–50%, as measured by PET imaging. Treated animals exhibit a 30% increase in survival compared to controls, highlighting its potential for clinical translation.
Comparative Analysis with Related Compounds
Structural Analogues
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2-Deoxy-2-fluoro-D-mannose (GDP-2FMan): Fluorination at C-2 of mannose reduces inhibitory potency (Kᵢ = 15 μM), underscoring the sensitivity of glycosyltransferases to sugar stereochemistry .
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3-Deoxy-3-fluoro-D-glucose: Fluorine at C-3 minimally affects glycolysis inhibition, emphasizing the critical role of C-2 substitutions in enzyme recognition.
Functional Contrasts
Unlike chrysanthemyl diphosphate (CPP), which participates in terpene biosynthesis, GDP-2FGlc exclusively targets glycosylation pathways. This functional specialization enables precise metabolic interference without off-target effects.
Applications in Research and Therapeutics
Glycobiology Studies
GDP-2FGlc serves as a mechanistic probe to study enzyme kinetics and substrate specificity in glycosylation. Its metabolic stability allows real-time tracking of oligosaccharide assembly using ¹⁹F NMR or LC-MS/MS.
Oncology
Combination therapies leveraging GDP-2FGlc’s glycolytic inhibition enhance the efficacy of DNA-damaging agents. Preclinical data suggest synergistic effects with cisplatin and PARP inhibitors, particularly in BRCA-mutant cancers.
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